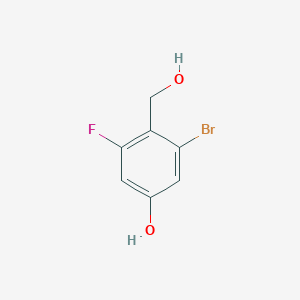
2-Bromo-6-fluoro-4-hydroxybenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-fluoro-4-(hydroxymethyl)phenol: is an aromatic compound that contains bromine, fluorine, and hydroxymethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the bromination and fluorination of a phenol derivative. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that are optimized for high yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The hydroxyl group in 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol can undergo nucleophilic substitution reactions.
Mitsunobu Reaction: This reaction can be used to convert the hydroxyl group into other functional groups.
Metal-Catalyzed Cross-Coupling: The bromine atom is well-suited for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Mitsunobu Reaction: Reagents such as triphenylphosphine and diethyl azodicarboxylate are used.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products:
Nucleophilic Substitution: Substituted phenols.
Mitsunobu Reaction: Various ethers and esters.
Cross-Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol is used as a building block in organic synthesis. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of complex molecules.
Biology and Medicine: This compound is explored for its potential biological activities. It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: In the material science industry, 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol is used in the development of advanced materials with specific properties such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
3-Bromo-5-fluorophenol: Similar structure but lacks the hydroxymethyl group.
3-Bromo-5-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a hydroxymethyl group.
3-Bromo-5-fluoropyridine: A pyridine derivative with similar halogen substitution.
Uniqueness: 3-Bromo-5-fluoro-4-(hydroxymethyl)phenol is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for chemical modifications. This makes it a versatile compound in various synthetic applications.
Propriétés
Formule moléculaire |
C7H6BrFO2 |
|---|---|
Poids moléculaire |
221.02 g/mol |
Nom IUPAC |
3-bromo-5-fluoro-4-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrFO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,10-11H,3H2 |
Clé InChI |
XJSFDCHPMIVHQO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CO)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


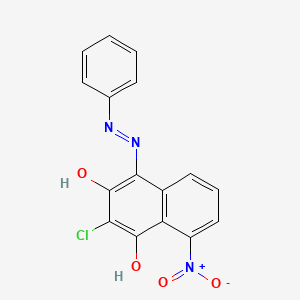

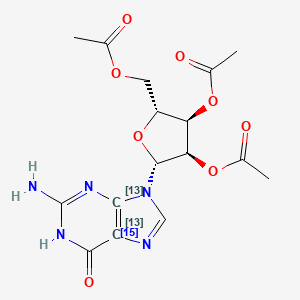
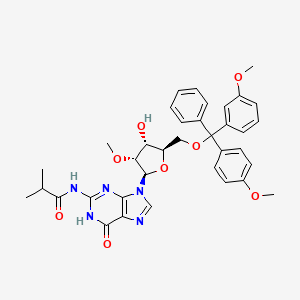
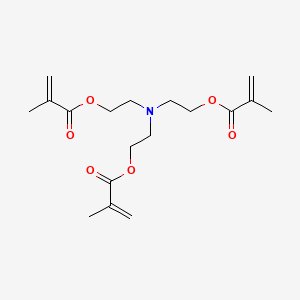

![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
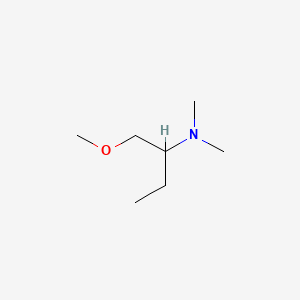
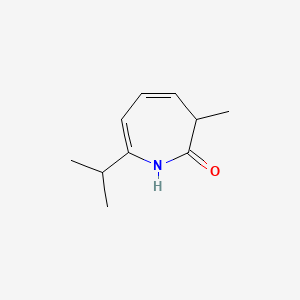
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)

![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)
